molecular formula C27H40F3O3P2RhS B1147264 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 136705-75-4

1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Cat. No. B1147264
M. Wt: 666.52
InChI Key:
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Description

Synthesis Analysis

Cationic rhodium(I) complexes, including those similar to the compound , have been synthesized with a focus on their catalytic activity. For instance, Cadierno et al. (2010) investigated cationic rhodium(I)–diolefin complexes containing an optically active ligand and studied their catalytic activity in hydrosilylation and hydrogenation reactions (Cadierno et al., 2010).

Molecular Structure Analysis

The molecular structures of similar complexes have been extensively analyzed through techniques like X-ray crystallography. For example, the structure of certain rhodium(I) complexes was confirmed by X-ray diffraction techniques, providing insights into their molecular geometry and bond angles (Sasaki et al., 1999).

Chemical Reactions and Properties

Research by Padwa et al. (1996) on related compounds involved investigating the reaction of certain dienes in the synthesis of bicyclo[3.3.0]octenes, demonstrating the chemical reactivity and potential applications of these compounds in synthetic chemistry (Padwa et al., 1996).

Physical Properties Analysis

The physical properties of such compounds are often analyzed in the context of their catalytic activities. Schlaf et al. (1997) described the synthesis and structural properties of a chiral dihydrogen complex, providing insights into the physical characteristics of similar rhodium complexes (Schlaf et al., 1997).

Chemical Properties Analysis

Benincori et al. (2005) studied a new thiophene-based analogue of a phospholano benzene compound, highlighting the chemical properties and applications of such compounds in hydrogenation reactions (Benincori et al., 2005).

Scientific Research Applications

  • Catalytic Activity in Synthesis Reactions : This rhodium complex is used in catalytic activities, such as acetophenone hydrosilylation and dimethyl itaconate hydrogenation, demonstrating its utility in various synthesis reactions (Cadierno et al., 2010).

  • Asymmetric Hydrogenation : The compound facilitates asymmetric hydrogenation of prochiral olefins. It undergoes transformations to form active species for this purpose, highlighting its role in producing chiral compounds (Preetz et al., 2008).

  • Use in Enantioselective Catalysis : The rhodium complexes with chiral bisphospholanes, derived from this compound, are highly enantioselective catalysts for hydrogenating various functionalized olefins. This is particularly important in the synthesis of pharmaceuticals and fine chemicals (Li et al., 2000).

  • Production of Amino Acid Derivatives : Its application in the production of α-amino acid derivatives via highly enantioselective hydrogenation reactions is notable. This again underlines its importance in asymmetric synthesis (Burk et al., 1993).

  • Enhancement of Enantioselectivity in Hydrogenation : The compound is used in processes where nonprotic solvents increase the enantioselectivity of asymmetric hydrogenation of olefins. This showcases its role in optimizing reaction conditions for better outcomes (Vilhanová et al., 2016).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNBCEIZBZROGX-KZOFNLLLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1P([C@H](CC1)C)C2=CC=CC=C2P3[C@H](CC[C@@H]3C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40F3O3P2RhS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate

CAS RN

136705-75-4
Record name (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
A Sidduri, JW Tilley, J Lou, N Tare, G Cavallo… - Bioorganic & medicinal …, 2013 - Elsevier
N-Acyl 4-(5-pyrimidine-2,4-dionyl)phenylalanine derivatives of type 4 were designed to replace the 2,6-dichlorobenzoylamine portion of compound 1 in order to identify novel …
Number of citations: 7 www.sciencedirect.com
P Liu, A Forni, H Chen - Analytical chemistry, 2014 - ACS Publications
Green chemistry minimizes chemical process hazards in many ways, including eliminating traditional solvents or using alternative recyclable solvents such as ionic liquids. This concept …
Number of citations: 33 pubs.acs.org

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